molecular formula C7H15NO2 B13123280 tert-Butyl-DL-alanine

tert-Butyl-DL-alanine

Cat. No.: B13123280
M. Wt: 145.20 g/mol
InChI Key: MRTPISKDZDHEQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

tert-Butyl-DL-alanine is a derivative of alanine, an amino acid, where the hydrogen atom of the carboxyl group is replaced by a tert-butyl group. This modification makes it a valuable compound in organic synthesis, particularly in peptide chemistry, due to its ability to act as a masked carboxyl group surrogate.

Properties

IUPAC Name

2-(tert-butylamino)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2/c1-5(6(9)10)8-7(2,3)4/h5,8H,1-4H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRTPISKDZDHEQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)NC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: tert-Butyl-DL-alanine can be synthesized through the esterification of alanine with tert-butanol. This reaction is typically catalyzed by boron trifluoride etherate adsorbed on anhydrous magnesium sulfate . The reaction conditions involve the use of an excess of tert-butanol and anhydrous magnesium sulfate to ensure high yields.

Industrial Production Methods: In industrial settings, the production of this compound often involves the mineral acid-catalyzed addition of isobutene to alanine . This method is popular due to the availability of starting materials and the high chemical yields achieved. it requires careful handling of flammable isobutene, which has led to the development of safer procedures involving heterogeneous catalysts .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl-DL-alanine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols or amines .

Biological Activity

tert-Butyl-DL-alanine is a derivative of the amino acid alanine, characterized by the substitution of its hydrogen atom in the carboxyl group with a tert-butyl group. This modification alters its biological properties and applications, particularly in peptide synthesis and medicinal chemistry. This article delves into the biological activity of this compound, highlighting its pharmacokinetic properties, therapeutic applications, and relevant research findings.

This compound can be synthesized through various methods, including the esterification of alanine with tert-butanol, often catalyzed by boron trifluoride etherate adsorbed on anhydrous magnesium sulfate. In industrial settings, mineral acid-catalyzed addition of isobutene to alanine is common. The resulting compound serves as a masked carboxyl group surrogate in peptide synthesis, allowing for enhanced stability and reactivity during chemical reactions.

The biological activity of this compound primarily stems from its role as a building block in peptide synthesis. The tert-butyl group protects the carboxyl group from premature reactions, facilitating the formation of complex peptides that may exhibit enhanced biological activities. This protective mechanism is crucial in developing peptide-based drugs and therapeutic agents .

Pharmacokinetics

Research has shown that this compound exhibits favorable pharmacokinetic properties, including metabolic stability and bioavailability. In vitro studies indicate that compounds containing the tert-butyl group often demonstrate lower clearance rates and longer half-lives compared to their non-tert-butyl counterparts. For instance, a study reported that a β-alanine derivative had a half-life exceeding 120 minutes in human plasma, indicating significant metabolic stability .

Research Findings and Case Studies

Several studies have investigated the biological implications of this compound:

  • Metabolic Stability : A comparative analysis revealed that replacing traditional groups with tert-butyl can enhance metabolic stability. For example, compounds with a trifluoromethylcyclopropyl group showed improved stability over those containing tert-butyl, suggesting that while tert-butyl provides some advantages, alternative modifications may yield better pharmacokinetic profiles .
  • Peptide Synthesis : In peptide synthesis applications, this compound has been utilized to create biologically active peptides. Its unique structure allows for the development of peptides with specific functionalities that can target various biological pathways effectively .
  • Therapeutic Applications : The compound's role in developing glutamine antagonists has been highlighted in recent research. For instance, a prodrug derived from 6-diazo-5-oxo-l-norleucine exhibited improved metabolic stability and tumor-targeting properties when modified with a tert-butyl ester . This underscores the potential of this compound in enhancing drug efficacy.

Comparative Analysis

The following table summarizes key comparisons between this compound and related compounds:

CompoundMetabolic Stability (Half-life)BioavailabilityApplication
This compound>120 min in human plasmaHighPeptide synthesis
β-Alanine derivative60 min in human plasmaModerateVasodilation studies
Trifluoromethylcyclopropyl114 min in human plasmaHighEnhanced metabolic stability

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